(3,5-Dimethylpyridin-2-yl)methanol

描述

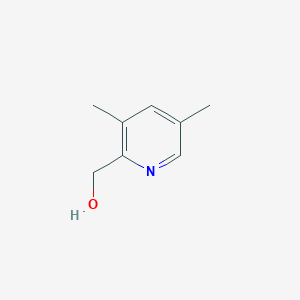

(3,5-Dimethylpyridin-2-yl)methanol is a pyridine derivative with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol (CAS: 202932-05-6). It features a hydroxymethyl group (-CH₂OH) at the 2-position and methyl groups at the 3- and 5-positions of the pyridine ring. This compound is primarily utilized as an intermediate in organic synthesis and pharmaceutical research. It requires storage under an inert atmosphere at 2–8°C due to its sensitivity to oxidation and moisture .

准备方法

Synthetic Routes and Reaction Conditions

(3,5-Dimethylpyridin-2-yl)methanol can be synthesized through several methods. One common approach involves the reaction of 3,5-dimethylpyridine with formaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions, with the temperature maintained at around room temperature to 50°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product .

化学反应分析

Types of Reactions

(3,5-Dimethylpyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: Reduction reactions can convert the methanol group to a methyl group.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: 3,5-Dimethylpyridine-2-carboxaldehyde or 3,5-Dimethylpyridine-2-carboxylic acid.

Reduction: 3,5-Dimethylpyridine.

Substitution: Various substituted pyridine derivatives depending on the reagent used.

科学研究应用

(3,5-Dimethylpyridin-2-yl)methanol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

作用机制

The mechanism of action of (3,5-Dimethylpyridin-2-yl)methanol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, thereby influencing their activity. The presence of the hydroxyl group allows for hydrogen bonding and other interactions with biological molecules, which can modulate their function .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical properties of (3,5-Dimethylpyridin-2-yl)methanol and related compounds:

a. Substituent Effects on Reactivity

- Methoxy vs. Methyl Groups: The introduction of a methoxy group (as in (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol) significantly enhances electrophilic substitution reactivity. For example, this compound reacts with thionyl chloride to form 2-chloromethyl derivatives in 98% yield under mild conditions, a reaction critical for synthesizing proton pump inhibitors like omeprazole . In contrast, this compound lacks this reactivity due to the absence of a methoxy group.

- Chlorine Substituents: (3,5-Dichloropyridin-2-yl)methanol exhibits distinct reactivity in nucleophilic aromatic substitution due to electron-withdrawing chlorine atoms, making it suitable for synthesizing agrochemicals or heterocyclic ligands .

b. Pharmaceutical Relevance

- (4-Methoxy-3,5-dimethylpyridin-2-yl)methanol is a critical intermediate in the synthesis of esomeprazole (a proton pump inhibitor). Its methoxy group facilitates stereoselective sulfoxidation, a key step in esomeprazole production .

Physicochemical Properties

- Solubility: The methoxy derivative shows higher solubility in polar organic solvents (e.g., methanol, ethanol) compared to the dichloro variant, which is less polar .

生物活性

(3,5-Dimethylpyridin-2-yl)methanol, with the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol, is an organic compound characterized by a pyridine ring substituted with two methyl groups at the 3 and 5 positions and a hydroxymethyl group at the 2 position. This unique structure contributes to its potential biological activities and applications in medicinal chemistry.

The compound can be synthesized through various methods, often involving nucleophilic substitution and condensation reactions due to the presence of its hydroxyl and pyridine functionalities. The synthesis pathways can yield several derivatives that may exhibit enhanced biological activity or serve as intermediates in pharmaceutical development.

Table 1: Synthesis Methods of this compound

| Method | Description |

|---|---|

| Nucleophilic Substitution | Reaction of pyridine derivatives with formaldehyde or related compounds. |

| Condensation Reactions | Formation of this compound from simpler precursors. |

| Reduction | Conversion of corresponding aldehydes to alcohols using reducing agents. |

Biological Activity Overview

Research indicates that while this compound itself does not exhibit significant biological activity, it serves as a crucial precursor in the synthesis of bioactive compounds such as omeprazole, a proton pump inhibitor used in treating gastric conditions. The presence of the hydroxymethyl group enhances its potential to interact with biological targets through hydrogen bonding, which may modulate enzyme activities or influence cellular mechanisms.

Case Study: Interaction with Biological Molecules

A study explored the interaction of this compound with metal ions and enzymes. The results indicated that the compound could act as a ligand, potentially influencing enzymatic activities due to its structural features. The binding affinity was assessed using various spectroscopic methods, demonstrating that the hydroxymethyl group plays a significant role in stabilizing interactions through hydrogen bonds.

The mechanism by which this compound exerts its effects is primarily through its interactions with biological molecules:

- Ligand Binding : The compound can bind to metal ions or active sites on enzymes.

- Hydrogen Bonding : The hydroxymethyl group facilitates hydrogen bonding with biomolecules, which can alter their functional states.

- Pharmaceutical Intermediacy : As an intermediate in drug synthesis, it contributes to the pharmacological profiles of more complex molecules.

常见问题

Basic Research Questions

Q. What are effective synthetic routes for (3,5-Dimethylpyridin-2-yl)methanol with high yield and purity?

- Methodological Answer : A common approach involves reacting pyridine derivatives with methanol under reflux conditions. For example, thionyl chloride (SOCl₂) in dichloromethane at 20°C for 1 hour achieves 100% yield for analogous pyridinylmethanol derivatives . Recrystallization from dichloromethane or methanol ensures purity, as demonstrated in the synthesis of related Schiff base ligands . Optimize reaction time and temperature to minimize byproducts, and confirm purity via HPLC or NMR.

Q. How can structural purity and conformation of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Analyze - and -NMR to confirm substituent positions and hydroxyl group presence.

- X-ray Crystallography : Refine crystal structures using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths and angles .

- HPLC : Employ reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity, referencing retention times against known standards .

Advanced Research Questions

Q. How does this compound function as a key intermediate in proton pump inhibitor (PPI) synthesis?

- Methodological Answer : The compound is a precursor in synthesizing omeprazole and esomeprazole. For example:

- Sulfinyl Group Introduction : React with bis(trichloromethyl) carbonate and triphenylphosphine oxide in toluene (20–60°C, 6 hours) to form sulfinyl intermediates critical for PPIs .

- Chlorination : Use SOCl₂ to convert the hydroxyl group to a chloromethyl moiety, enabling subsequent nucleophilic substitution in PPI synthesis .

Monitor reaction progress via TLC and isolate intermediates via column chromatography.

Q. What analytical challenges arise when detecting this compound as a pharmaceutical impurity?

- Methodological Answer : Challenges include low impurity concentrations and matrix interference. Address these by:

- LC-MS : Use high-resolution mass spectrometry with electrospray ionization (ESI) for precise mass identification.

- Reference Standards : Compare against pharmacopeial impurities (e.g., Omeprazole Impurity B, EP) .

- Sample Preparation : Employ solid-phase extraction (SPE) to isolate the compound from complex matrices like API formulations .

Q. How can contradictions between spectroscopic and crystallographic data for this compound be resolved?

- Methodological Answer : Cross-validate structural interpretations using:

- Multi-Technique Analysis : Combine NMR (for dynamic solution-state data) and X-ray crystallography (for static solid-state data).

- DFT Calculations : Perform density functional theory simulations to reconcile bond-length discrepancies between experimental and theoretical models .

- SHELX Refinement : Apply robust refinement protocols in SHELXL to account for thermal motion and disorder in crystallographic models .

属性

IUPAC Name |

(3,5-dimethylpyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-3-7(2)8(5-10)9-4-6/h3-4,10H,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBUQQGMZGGFKDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N=C1)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30442636 | |

| Record name | (3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202932-05-6 | |

| Record name | (3,5-dimethylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30442636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。